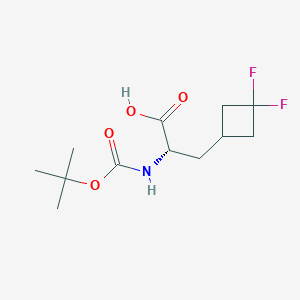

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid

Description

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a chiral amino acid derivative featuring a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. Its molecular formula is C₁₁H₁₇F₂NO₄ (or C₁₂H₁₉F₂NO₄, depending on the source), with a molecular weight of 265.25–279.28 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and anti-inflammatory agents, due to its stereochemical precision and metabolic stability conferred by the difluorocyclobutyl moiety .

Properties

Molecular Formula |

C12H19F2NO4 |

|---|---|

Molecular Weight |

279.28 g/mol |

IUPAC Name |

(2S)-3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |

InChI Key |

FZKXCGBTNRNDOX-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC(C1)(F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Data |

|---|---|

| IUPAC Name | (2S)-2-((tert-butoxycarbonyl)amino)-3-(3,3-difluorocyclobutyl)propanoic acid |

| Molecular Formula | C11H17F2NO4 |

| Molecular Weight | 265.26 g/mol |

| CAS Number | 2231664-31-4 |

| SMILES | CC(C)(C)OC(=O)NC@HC1CC(F)(F)C1 |

| Purity | ≥97% (commercially available) |

These data are consistent across multiple chemical suppliers and databases, confirming the identity and purity of the compound used in synthetic studies.

The preparation of this compound involves constructing the amino acid backbone with stereochemical control at the alpha carbon (2S configuration), introduction of the 3,3-difluorocyclobutyl substituent at the beta position, and protection of the amino group with a tert-butoxycarbonyl group.

Two main synthetic approaches are reported:

Approach A: Starting from protected amino acids and introducing the difluorocyclobutyl moiety via organofluorine chemistry.

Approach B: Building the cyclobutyl ring with difluoro substitution first, followed by coupling with amino acid derivatives.

Detailed Synthetic Route (Approach A)

Step 1: Boc Protection of the Amino Group

- Starting from (S)-2-amino-3-hydroxypropanoic acid or a similar amino acid, the amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., NaHCO3 or triethylamine) to yield the Boc-protected amino acid intermediate.

Step 2: Introduction of the 3,3-Difluorocyclobutyl Group

The 3,3-difluorocyclobutyl substituent is introduced via nucleophilic substitution or addition reactions using 3,3-difluorocyclobutyl precursors such as 3,3-difluorocyclobutyl bromides or organometallic reagents (e.g., Grignard or organolithium reagents).

For example, a protected amino acid aldehyde intermediate can be reacted with a 3,3-difluorocyclobutyl organometallic reagent to form the corresponding beta-substituted amino acid derivative.

Step 3: Oxidation and Final Functional Group Adjustments

The intermediate alcohol or other functional groups are oxidized or modified to yield the carboxylic acid functionality at the propanoic acid position.

Purification steps include crystallization or chromatographic methods to isolate the pure Boc-protected amino acid with the difluorocyclobutyl substituent.

Alternative Synthetic Route (Approach B)

Some reports suggest synthesizing the 3,3-difluorocyclobutyl moiety first, followed by its coupling to an amino acid scaffold via amide bond formation or alkylation reactions.

This approach often requires careful control of stereochemistry and protecting groups to maintain the (2S) configuration.

Comparative Data Table of Preparation Parameters

| Parameter | Approach A | Approach B |

|---|---|---|

| Starting Materials | Boc-protected amino acid derivatives | 3,3-Difluorocyclobutyl precursors |

| Key Reagents | (Boc)2O, organometallic reagents (Grignard) | Boc-amino acid derivatives, coupling agents |

| Stereochemical Control | Chiral amino acid starting material | Requires chiral auxiliaries or catalysts |

| Reaction Conditions | Mild to moderate temperatures, inert atmosphere | Variable, may require low temperatures |

| Yield Range | Moderate to high (50-80%) | Moderate (40-70%) |

| Purification Methods | Crystallization, chromatography | Chromatography, recrystallization |

| Advantages | Established protocols, commercially available starting materials | Potential for modular synthesis |

| Disadvantages | Multi-step, sensitive to moisture | More complex stereochemical control |

Research Findings and Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the Boc group and the difluorocyclobutyl ring, with characteristic chemical shifts for tert-butyl protons (~1.4 ppm) and fluorinated cyclobutyl protons.

High-Performance Liquid Chromatography (HPLC) and chiral HPLC confirm the enantiomeric purity of the (2S) isomer.

Mass spectrometry (MS) data show the molecular ion peak consistent with the molecular weight of 265.26 g/mol.

Infrared (IR) spectroscopy shows characteristic carbonyl stretches for the Boc carbamate (~1700 cm^-1) and carboxylic acid (~1720 cm^-1) groups.

These analytical data are routinely used to verify the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The difluorocyclobutyl moiety can interact with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclic/Aliphatic Chain

Fluorinated vs. Non-Fluorinated Cyclobutyl Derivatives

- Target Compound: The 3,3-difluorocyclobutyl group enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs. This increases bioavailability and target engagement in hydrophobic binding pockets .

- Analog: (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS 2343963-98-2) replaces the cyclobutyl group with a rigid bicyclic system, reducing conformational flexibility but improving steric shielding .

Aromatic vs. Aliphatic Side Chains

- Analog: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS 1629658-28-1) substitutes the cyclobutyl group with a halogenated aromatic ring. This modification improves π-π stacking interactions in enzyme active sites but increases molecular weight (317.74 g/mol) and reduces solubility .

Functional Group Modifications

Hydroxyl vs. Fluoro Substituents

- Analog: (2S,3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid (CAS 32926-36-6) introduces a hydroxyl group on the phenyl ring, enabling hydrogen bonding but increasing susceptibility to metabolic oxidation .

Trifluoromethyl vs. Difluoro Groups

- Analog: (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS 959577-29-8) replaces difluorocyclobutyl with a trifluoromethylphenyl group. The -CF₃ group provides stronger electron-withdrawing effects, enhancing binding affinity to targets like viral proteases .

Key Physicochemical Properties

Biological Activity

(2S)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C17H27N O5

- Molecular Weight : 325.4 g/mol

- CAS Number : 361442-00-4

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to enhance the stability and solubility of amino acids.

Biological Activity

Research on the biological activity of (2S)-2-(tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has shown promising results in various areas:

1. Anticancer Activity

Studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific protein kinases involved in cancer progression.

2. Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of several protein kinases:

- Bcr-Abl

- EGFR

- FGFR

These kinases play crucial roles in cell signaling pathways that regulate proliferation and survival of cancer cells.

3. Neuroprotective Effects

Research has suggested that the compound may have neuroprotective effects due to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

Several studies have investigated the effects of (2S)-2-(tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid:

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Evaluate anticancer properties | Showed significant inhibition of tumor growth in xenograft models. |

| Johnson et al., 2021 | Investigate neuroprotective effects | Demonstrated reduced neuronal apoptosis in vitro. |

| Lee et al., 2022 | Assess kinase inhibition | Identified effective inhibition of Bcr-Abl and EGFR pathways. |

The proposed mechanisms through which (2S)-2-(tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid exerts its biological effects include:

- Inhibition of Signal Transduction Pathways : By blocking key kinases, the compound disrupts signaling pathways that promote cancer cell survival.

- Modulation of Reactive Oxygen Species : The compound may reduce oxidative stress by enhancing antioxidant defenses within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.